molecular formula C14H15N3 B13327356 1-isopropyl-6-phenyl-1H-imidazo[1,2-b]pyrazole

1-isopropyl-6-phenyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B13327356
M. Wt: 225.29 g/mol
InChI Key: BSVFQQSDKDZEID-UHFFFAOYSA-N
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Description

1-Isopropyl-6-phenyl-1H-imidazo[1,2-b]pyrazole is a synthetically versatile nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic system is recognized as a non-classical isostere of the indole ring , a common structural element in pharmaceuticals. Replacing an indole with an imidazo[1,2-b]pyrazole core has been demonstrated to confer improved physicochemical properties, most notably enhanced solubility in aqueous media , which is a critical parameter for in vitro and in vivo assays . The core imidazo[1,2-b]pyrazole structure is a privileged scaffold with a diverse profile of reported biological activities. Research indicates that derivatives of this heterocycle show potential as anti-inflammatory agents and selective COX-2 inhibitors . Furthermore, studies on related analogues have revealed their capacity to act as multi-target agents in oncology research, exhibiting anti-angiogenic effects and inhibiting key cellular signaling pathways such as p38 MAPK phosphorylation , which is involved in inflammation and cancer progression . The scaffold's utility extends to serving as a key intermediate in the synthesis of more complex molecules, including push–pull dyes and other functional materials . This compound, specifically functionalized with an isopropyl group at the N-1 position and a phenyl ring at the C-6 position, is an excellent building block for further derivatization. It is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a synthetic intermediate. Researchers can leverage this scaffold to develop novel therapeutic candidates with potentially improved drug-like properties. Please Note: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

6-phenyl-1-propan-2-ylimidazo[1,2-b]pyrazole

InChI

InChI=1S/C14H15N3/c1-11(2)16-8-9-17-14(16)10-13(15-17)12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

BSVFQQSDKDZEID-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN2C1=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Procedure

Step Reagents Conditions Outcome Reference
1 3-Aminopyrazole derivatives Reflux in ethanol or DMF Formation of imidazo[1,2-b]pyrazole core ,,
2 Aldehydes (e.g., phenylacetaldehyde), isocyanides Room temperature to mild heating Functionalized imidazo[1,2-b]pyrazoles ,
3 Acid catalyst (e.g., TFA, p-toluenesulfonic acid) 10–60 min stirring Final substituted imidazo[1,2-b]pyrazoles ,,

Specific Conditions for Target Compound

  • Microwave irradiation (80–150°C, 10 min) accelerates the reaction, yielding high purity products with yields up to 83% (see Table 1).
Parameter Value Reference
Solvent Ethanol ,
Catalyst 4 mol% GBB-3CR promoter
Temperature 80–150°C ,
Time 10 min ,

Synthesis of Precursors and Functionalized Intermediates

Preparation of 3-Aminopyrazoles

  • Starting from pyrazole derivatives such as 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropane nitriles, which undergo hydrolysis and subsequent amination to yield 3-aminopyrazoles (see Scheme 1 in reference).

Synthesis of Aromatic Aldehydes

  • Phenylacetaldehyde derivatives are prepared via oxidation or reduction of corresponding alcohols or via Friedel–Crafts acylation, providing the aromatic aldehyde component necessary for the GBB reaction.

Isocyanide Variants

  • Isocyanides such as tert-butyl, cyclohexyl, or phenyl isocyanides are synthesized via dehydration of formamides or obtained commercially, then used directly in the GBB reaction.

Optimization and Advanced Techniques

Microwave-Assisted Synthesis

  • Microwave irradiation significantly reduces reaction times and improves yields, as demonstrated by the rapid synthesis of a 46-membered library with yields up to 83%.

Catalytic Promoters

Catalyst Role Effect Reference
GBB-3CR promoter Facilitates cyclocondensation Increased yield and selectivity
Acid catalysts (TFA, p-TsOH) Protonation of intermediates Accelerates reaction ,

Purification

  • Products are typically purified via filtration, washing with hexane or diethyl ether, and dried under vacuum, avoiding complex chromatography.

Alternative Synthetic Routes

Dehydration of Carboxylic Acid Derivatives

  • Conversion of 4-carboxyethyl-5-amino-pyrazoles into imidazo[1,2-b]pyrazoles through dehydration with concentrated sulfuric acid, as reported in recent studies, offers an alternative pathway, especially for derivatives with specific substitution patterns (see).

Functionalization Techniques

  • Selective halogenation followed by metal-halogen exchange (Br/Mg or Mg/Zn) allows regioselective modifications on the imidazo[1,2-b]pyrazole scaffold, enabling the synthesis of diverse derivatives, including the target compound.

Data Summary and Comparative Analysis

Method Starting Materials Key Conditions Yield (%) Advantages References
GBB-3CR 3-Aminopyrazoles, aldehydes, isocyanides Microwave, acid catalysis Up to 83 Rapid, high yield, versatile ,,
Dehydration Pyrazole derivatives + sulfuric acid Heating Variable Suitable for specific derivatives
Metal-Halogen Exchange Halogenated derivatives Mg/Br or Mg/Zn reagents Variable Regioselective functionalization ,

Chemical Reactions Analysis

1-Isopropyl-6-phenyl-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, magnesium, zinc, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Isopropyl-6-phenyl-1H-imidazo[1,2-b]pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-isopropyl-6-phenyl-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The substituents at positions 1 and 6 significantly impact the compound’s reactivity, solubility, and steric profile. Below is a comparison with structurally related imidazo[1,2-b]pyrazole derivatives:

Compound Name Position 1 Substituent Position 6 Substituent Molecular Formula Molecular Weight (g/mol) Key Notes
1-Isopropyl-6-phenyl-1H-imidazo[1,2-b]pyrazole Isopropyl Phenyl C₁₂H₁₃N₃ 199.25 High lipophilicity due to phenyl group; moderate steric bulk at position 1 .
1-(2-Chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole 2-Chloroethyl Cyclopropyl C₁₀H₁₂ClN₃ 209.67 Chloroethyl group introduces reactivity and potential toxicity; used as a synthetic intermediate.
1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole Cyclobutylmethyl Methyl C₁₂H₁₇N₃ 209.29 Increased steric bulk at position 1; methyl group enhances solubility.
7-Chloro-6-methyl-1H-imidazo[1,2-b]pyrazole Methyl (position 6), Chloro (position 7) C₆H₆ClN₃ 171.59 Chlorine atom may enhance electrophilic reactivity; smaller molecular size.
6-cyclopentyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole Cyclopropylmethyl Cyclopentyl C₁₄H₁₉N₃ 229.32 Bulky substituents reduce solubility; potential for hydrophobic interactions.

Key Observations:

  • Lipophilicity : The phenyl group in the target compound increases lipophilicity compared to cyclopropyl (), methyl (), or chlorine-substituted analogs (). This property is critical for membrane permeability in drug design.
  • Steric Effects : The isopropyl group at position 1 provides moderate steric hindrance, which may influence binding interactions compared to smaller (methyl) or bulkier (cyclobutylmethyl) substituents ().
  • Reactivity : Chlorine or chloroethyl groups () introduce electrophilic sites, enhancing reactivity but requiring stringent safety protocols during handling.

Biological Activity

1-Isopropyl-6-phenyl-1H-imidazo[1,2-b]pyrazole is a compound belonging to the imidazo[1,2-b]pyrazole class, characterized by a fused imidazole and pyrazole ring structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H14N4
  • Molecular Weight : 230.28 g/mol
  • IUPAC Name : this compound

Structural Features

FeatureDescription
Imidazole Ring A five-membered ring containing two nitrogen atoms.
Pyrazole Ring A five-membered ring containing three nitrogen atoms.
Substituents Isopropyl group at the 1-position and phenyl group at the 6-position.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating potential as a therapeutic agent.

Case Studies and Findings

  • Cytotoxicity Assays : Studies have shown that this compound has an IC50 value of approximately 42 µM against the NCI-H460 lung cancer cell line, indicating moderate cytotoxicity .
  • Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cancer cell proliferation, including the Aurora-A kinase pathway .

Anti-inflammatory Activity

This compound has also been reported to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO).

Mechanistic Insights

  • Inhibition of LPS-Induced Cytokine Production : The compound significantly reduces LPS-induced production of TNF-α in macrophages, showcasing its potential for treating inflammatory diseases .

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various bacterial strains.

Experimental Evidence

In vitro studies indicate that this compound disrupts bacterial cell membranes, leading to cell lysis and death .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Comparative studies with similar compounds reveal insights into how modifications can enhance or diminish activity.

Comparative Analysis Table

Compound NameStructure FeaturesUnique Properties
3-Methyl-6-phenyl-imidazo[1,2-b]pyrazoleMethyl group at position 3Enhanced lipophilicity compared to phenyl derivative
4-Amino-6-methyl-imidazo[1,2-b]pyrazoleAmino group at position 4Exhibits anti-inflammatory activity
5-(Trifluoromethyl)-imidazo[1,2-b]pyrazoleTrifluoromethyl group at position 5Increased metabolic stability

Q & A

Q. What are the optimized synthetic routes for 1-isopropyl-6-phenyl-1H-imidazo[1,2-b]pyrazole, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclocondensation of substituted pyrazoles with isopropyl and phenyl precursors. Key steps include:

  • Cyclization : Use of catalysts like acetic acid or Lewis acids (e.g., ZnCl₂) to promote imidazo[1,2-b]pyrazole ring formation .
  • Substitution : Introducing the isopropyl group via nucleophilic substitution or palladium-catalyzed coupling .
  • Optimization : Design of Experiments (DoE) can minimize trial-and-error by varying temperature, solvent (e.g., DMF vs. THF), and stoichiometry .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer:

  • X-ray Crystallography : Resolves bond angles and confirms the imidazo[1,2-b]pyrazole core .
  • NMR Spectroscopy :
    • ¹H NMR : Distinct peaks for isopropyl (δ 1.2–1.5 ppm) and phenyl protons (δ 7.2–7.6 ppm).
    • ¹³C NMR : Carbon signals for sp² hybridized pyrazole (δ 140–160 ppm) .
  • HPLC-MS : Validates purity (>98%) and molecular ion ([M+H]⁺) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., anticancer potential)?

Methodological Answer:

  • Cell Viability Assays : MTT or resazurin-based tests against cancer cell lines (e.g., HeLa, MCF-7) .
  • Target Engagement : Kinase inhibition profiling (e.g., EGFR, Aurora kinases) using fluorescence polarization .
  • Dose-Response Analysis : IC₅₀ determination with triplicate replicates to ensure statistical significance .

Advanced Research Questions

Q. How can contradictory biological activity data between studies be resolved?

Methodological Answer:

  • Assay Validation : Compare protocols for cell line authenticity (STR profiling), serum concentration, and incubation time .
  • Compound Integrity : Re-analyze batch purity via HPLC and stability under assay conditions (e.g., DMSO stock degradation) .
  • Meta-Analysis : Use public databases (e.g., ChEMBL) to cross-reference IC₅₀ values and identify outliers .

Q. What computational strategies predict reactivity and binding modes of this compound with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .
  • MD Simulations : Assess binding stability (RMSD < 2 Å) over 100 ns trajectories in explicit solvent .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

Methodological Answer:

  • Substituent Scanning : Replace the phenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate electron density .
  • Bioisosteric Replacement : Substitute the isopropyl group with cyclopropyl or trifluoromethyl to enhance metabolic stability .
  • 3D-QSAR : Build CoMFA or CoMSIA models using IC₅₀ data from analogs to map steric/electrostatic requirements .

Q. What experimental approaches elucidate the reaction mechanism of imidazo[1,2-b]pyrazole formation?

Methodological Answer:

  • Kinetic Studies : Monitor intermediate formation via in situ IR or LC-MS to identify rate-limiting steps .
  • Isotopic Labeling : Use ¹⁵N-labeled pyrazole precursors to trace nitrogen incorporation into the ring .
  • Computational Reaction Pathways : Explore energy barriers for cyclization steps using Gaussian or ORCA .

Q. How can purification challenges (e.g., low solubility) be addressed during scale-up?

Methodological Answer:

  • Flash Chromatography : Optimize mobile phase (e.g., hexane:EtOAc gradient) with silica gel columns .
  • Crystallization Screening : Test solvents (e.g., EtOH/water mixtures) to enhance crystal lattice stability .
  • Membrane Technologies : Use nanofiltration to remove low-MW impurities .

Q. What methodologies assess pharmacokinetic properties (e.g., metabolic stability, permeability)?

Methodological Answer:

  • Caco-2 Assay : Measure apical-to-basolateral transport to predict intestinal absorption .
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to determine free fraction .

Q. How can stability issues (e.g., photodegradation) be mitigated during storage?

Methodological Answer:

  • Forced Degradation Studies : Expose to UV light (ICH Q1B) and identify degradation products via HRMS .
  • Lyophilization : Stabilize as a lyophilized powder under inert gas (N₂) at -20°C .
  • Excipient Screening : Add antioxidants (e.g., BHT) or cyclodextrins to formulations .

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